8-Ethyl-2-methyl-4-(5-nitrofuran-2-yl)quinoline
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Overview
Description
8-Ethyl-2-methyl-4-(5-nitrofuran-2-yl)quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with ethyl, methyl, and nitrofuran groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-methyl-4-(5-nitrofuran-2-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent like sulfuric acid .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-2-methyl-4-(5-nitrofuran-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroquinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include nitroquinoline, aminoquinoline, and various substituted quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Ethyl-2-methyl-4-(5-nitrofuran-2-yl)quinoline involves its interaction with cellular targets such as DNA and enzymes. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress and damage to cellular components. Additionally, the quinoline core can inhibit bacterial topoisomerases, thereby blocking DNA replication and transcription .
Comparison with Similar Compounds
Ranbezolid: A 5-nitrofuran analog of eperzolid, used as an antibacterial agent.
Mepacrine: A quinoline derivative used as an antimalarial drug.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Uniqueness: 8-Ethyl-2-methyl-4-(5-nitrofuran-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The combination of the nitrofuran and quinoline moieties enhances its potential as a multifunctional agent in various applications .
Properties
CAS No. |
62308-34-3 |
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Molecular Formula |
C16H14N2O3 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
8-ethyl-2-methyl-4-(5-nitrofuran-2-yl)quinoline |
InChI |
InChI=1S/C16H14N2O3/c1-3-11-5-4-6-12-13(9-10(2)17-16(11)12)14-7-8-15(21-14)18(19)20/h4-9H,3H2,1-2H3 |
InChI Key |
VTNJBYGFFMQAQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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